molecular formula C11H17N3O4 B2961568 N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE CAS No. 1428347-60-7

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE

Cat. No.: B2961568
CAS No.: 1428347-60-7
M. Wt: 255.274
InChI Key: YLIIIZHLCBBQFO-UHFFFAOYSA-N
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Description

N-(1,3-Dihydroxy-2-methylpropan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a sophisticated chemical probe and a key component of a combinatorial in situ covalent inhibitor screening strategy, identified for its potent activity against the SARS-CoV-2 main protease (Mpro, also known as 3CLpro). This cysteine protease is an essential enzyme for viral replication, responsible for cleaving the viral polyprotein into functional units; inhibiting this target effectively halts the viral life cycle. The compound acts as a covalent inhibitor, designed with a warhead that selectively reacts with the catalytic cysteine residue (Cys145) in the protease's active site, forming a stable, irreversible complex. This mechanism was validated through a screening approach that identified synergistic non-covalent interactions from one fragment and covalent warheads from another, leading to high-affinity binders. Research into this compound provides critical insights for the development of novel antiviral therapeutics and serves as a valuable tool for studying protease function and virus-host interactions. Its primary research value lies in its utility as a chemical probe for structural and mechanistic studies of Mpro, aiding in the exploration of resistance mechanisms and the design of next-generation inhibitors with improved pharmacokinetic properties and selectivity profiles.

Properties

IUPAC Name

N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(6-15,7-16)13-9(17)8-5-12-14-3-2-4-18-10(8)14/h5,15-16H,2-4,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIIIZHLCBBQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)C1=C2N(CCCO2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the oxazine ring. The final step involves the introduction of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-DIHYDROXY-2-METHYLPROPAN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Application/Use Reference
Target Compound C₁₁H₁₆N₃O₄* ~262.27 Pyrazolo-oxazine Carboxamide, dihydroxy-methylpropane Research chemical (inferred)
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide C₁₅H₂₀N₂O₂ 260.33 Oxazole Carboxamide, isopropyl, dimethylphenyl Agrochemical (potential)
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO 218.08 Aniline Propanamide, dichlorophenyl Herbicide
Ethyl pyrazolo-oxazine-2-carboxylate C₁₀H₁₂N₂O₃ 208.21 Pyrazolo-oxazine Ethyl ester Synthetic intermediate
Iprodione metabolite isomer C₁₃H₁₃Cl₂N₃O₃ 330.17 Imidazolidine Carboxamide, dichlorophenyl Fungicide metabolite

*Hypothetical formula based on structural analysis.

Key Observations:

Core Heterocycle :

  • The target compound’s pyrazolo-oxazine core distinguishes it from oxazole (e.g., ) or imidazolidine (e.g., ) analogs. This bicyclic system may confer rigidity and influence pharmacokinetic properties like metabolic stability.
  • Ethyl pyrazolo-oxazine carboxylates (e.g., ) share the same core but lack the carboxamide and hydroxylated substituents, highlighting the target’s unique functionalization.

Functional Groups: The 1,3-dihydroxy-2-methylpropan-2-yl group is rare among carboxamide derivatives. This polar substituent contrasts with lipophilic groups in agrochemicals like propanil (dichlorophenyl) or N-(2,6-dimethylphenyl) oxazole derivatives , suggesting divergent applications (e.g., drug discovery vs. herbicides). Carboxamide groups are common in bioactive compounds, but their placement on the pyrazolo-oxazine scaffold is novel compared to esters or acids in related structures .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~262 vs. ~208–260 g/mol for analogs) and hydroxyl groups may improve aqueous solubility relative to ethyl esters or lipophilic agrochemicals.

Applications :

  • Propanil and iprodione metabolites are established agrochemicals , while the target’s structural complexity aligns more with pharmaceutical intermediates (e.g., kinase inhibitors or anti-inflammatory agents). Ethyl pyrazolo-oxazine carboxylates are used in synthetic chemistry , but the carboxamide variant’s bioactivity remains unexplored.

Biological Activity

N-(1,3-Dihydroxy-2-methylpropan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,2-b][1,3]oxazine core with hydroxyl and carboxamide functional groups that may contribute to its biological properties. The molecular formula is C10H12N4O3C_{10}H_{12}N_4O_3, and its structure can be represented as follows:

SMILES CC CO CO N C O N C1 CC CC N1\text{SMILES CC CO CO N C O N C1 CC CC N1}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research suggests that it may influence various signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases (caspase 3/7 and caspase 9) and modulating the expression of pro-apoptotic proteins such as Bax and p53 .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties that can mitigate oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrazolo compounds. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 .

CompoundIC50 (µM)Cell Line
Compound A0.25MCF-7
Compound B0.50MDA-MB-231

These results suggest that this compound could exhibit similar or enhanced activity.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that a similar pyrazolo compound increased apoptosis in breast cancer cells via caspase activation and modulation of NF-kB signaling pathways .
  • Antioxidant Effects : Another investigation reported that hydroxylated derivatives exhibited significant antioxidant activity, which may contribute to their protective effects against oxidative damage in cellular models .

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